Tetraiodophthalic anhydride

Vue d'ensemble

Description

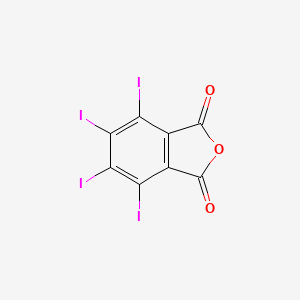

Tetraiodophthalic anhydride is an organic compound with the molecular formula C8I4O3 It is a derivative of phthalic anhydride, where four iodine atoms are substituted at the 4, 5, 6, and 7 positions of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraiodophthalic anhydride can be synthesized through the iodination of phthalic anhydride. The process involves the use of iodine and fuming sulfuric acid as reagents. The reaction is carried out in a three-necked flask with ground-glass joints, where phthalic anhydride, iodine, and fuming sulfuric acid are heated in a water bath. The temperature is gradually increased to facilitate the reaction, and the mixture is cooled and reheated multiple times to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of fuming sulfuric acid and controlled heating conditions are critical for achieving high yields and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Tetraiodophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of iodine atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and alcohols can react with this compound to form amides and esters, respectively. These reactions typically occur under mild heating conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding tetraiodophthalic acid.

Hydrolysis: In the presence of water, this compound hydrolyzes to form tetraiodophthalic acid.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Tetraiodophthalic Acid: Formed through reduction or hydrolysis reactions.

Applications De Recherche Scientifique

Tetraiodophthalic anhydride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of iodinated aromatic compounds.

Biology: Its derivatives are studied for potential use in biological imaging due to the high atomic number of iodine, which provides good contrast in imaging techniques.

Medicine: Research is ongoing to explore its potential as a radiopaque agent in medical imaging.

Industry: It can be used in the synthesis of specialty polymers and materials with unique properties.

Mécanisme D'action

The mechanism of action of tetraiodophthalic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The presence of iodine atoms enhances the reactivity of the compound by making the carbonyl carbon more electrophilic .

Comparaison Avec Des Composés Similaires

Phthalic Anhydride: The parent compound, which lacks the iodine substitutions.

Tetrabromophthalic Anhydride: A similar compound where bromine atoms are substituted instead of iodine.

Tetrafluorophthalic Anhydride: A fluorinated analog with different reactivity and properties.

Uniqueness: Tetraiodophthalic anhydride is unique due to the presence of four iodine atoms, which significantly alter its chemical properties compared to its analogs. The high atomic number of iodine makes it particularly useful in applications requiring high-density materials, such as radiopaque agents in medical imaging.

Propriétés

IUPAC Name |

4,5,6,7-tetraiodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8I4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIMKEGZFOQVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1I)I)I)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8I4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060897 | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-80-4 | |

| Record name | Tetraiodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

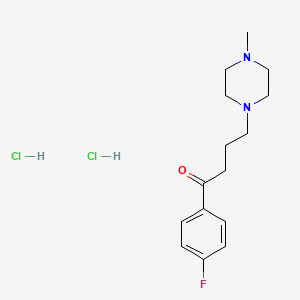

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Tetraiodophthalic Anhydride and are there any spectroscopic studies available?

A1: this compound features an anhydride functional group fused to a benzene ring with four iodine atoms substituting the remaining hydrogens. While a molecular formula is not explicitly provided in the abstracts, it can be deduced as C8I4O3 with a molecular weight of 667.77 g/mol. Spectroscopic data, particularly infrared (IR) and Raman spectra, are available for this compound and some of its derivatives like potassium tetraiodophthalimide and N-d-tetraiodophthalimide [].

Q2: What makes this compound a strong electron acceptor and how does this influence its interactions?

A2: [] this compound acts as a strong electron acceptor due to the presence of the four iodine atoms. These halogen atoms, with their high electronegativity, pull electron density away from the aromatic ring and the anhydride group, creating an electron-deficient center. This property facilitates the formation of charge-transfer complexes with electron-rich molecules like naphthalene. The strength of this interaction, measured by stability constants, is greater for this compound compared to its tetrachloro and tetrabromo counterparts, highlighting the influence of iodine on its electron-accepting ability [].

Q3: How does complexation with this compound affect the photophysical properties of compounds like naphthalene?

A3: [] Complexation with this compound enhances intersystem crossing in molecules like naphthalene. This is observed as an increase in phosphorescence intensity when naphthalene forms a complex with heavy-atom-containing acceptors like this compound. The heavy atom effect, induced by the iodine atoms, facilitates the spin-forbidden transition from the excited singlet state to the triplet state, resulting in enhanced phosphorescence [].

Q4: Are there concerns regarding the stability and reactivity of this compound?

A4: [] While this compound is a potent electron acceptor, it exhibits high reactivity with water, readily undergoing hydrolysis. This susceptibility to hydrolysis poses challenges for its persistence in the environment and its potential for bioaccumulation. The presence of moisture, even in trace amounts, can rapidly degrade the anhydride, making its long-term stability a concern [].

Q5: How does the structure of this compound relate to its potential applications?

A5: [, ] this compound, with its four iodine atoms, presents itself as a potential source for radio-opaque compounds, particularly for applications like hepatolienography []. The presence of iodine, a heavy atom with X-ray absorbing properties, makes its derivatives attractive for contrast-enhanced imaging techniques. Furthermore, the anhydride functionality offers a site for chemical modification, allowing the synthesis of various derivatives with tailored properties [].

Q6: Are there alternative methods available for the synthesis of this compound?

A6: [] Yes, a new method for the preparation of this compound has been proposed. While the specifics of this method are not elaborated upon in the abstract, its existence suggests ongoing efforts to optimize the synthesis of this compound []. The development of alternative synthetic routes is crucial for improving the accessibility and potentially reducing the environmental impact of producing this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)